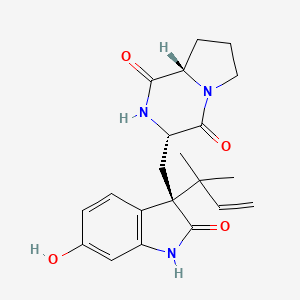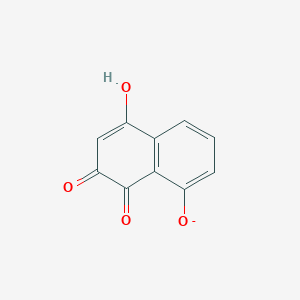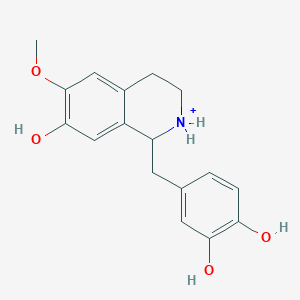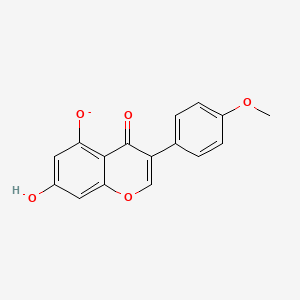
PC(P-16:0/20:4(5Z,8Z,11Z,14Z))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1Z)-hexadecenyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a 1-O-(alk-1-enyl)-2-O-acyl-sn-glycero-3-phosphocholine in which the alk-1-enyl and acyl groups are specified as (1Z)-hexadecenyl and arachidonoyl respectively. It derives from an arachidonic acid.
Applications De Recherche Scientifique
1. Metabolomics and Biomarker Discovery
PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) has been identified as a significant metabolite in the plasma of mice during the onset and development of lung carcinoma. It is involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid, suggesting its potential role as a biomarker for lung carcinoma and its utility in understanding the metabolic alterations associated with the disease (Wu, Chen, Li, & Liu, 2018).
2. Materials Science and Engineering
In the realm of materials science, PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) may not be directly studied, but the principles of phononic crystals (PCs) and pervious concrete (PC) offer insights into how molecular structures and material compositions like PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) can influence the properties and applications of engineered materials. Phononic crystals, for example, have been shown to be tunable via ferroelectric phase transitions, which could have implications for designing materials with specific acoustic properties (Chaowei et al., 2015). Similarly, studies on pervious concrete (PC) explore how variations in aggregate sizes, porosities, and water-binder ratios affect the material's strength, permeability, and freeze-thaw durability, potentially offering analogies for how molecular variations in compounds like PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) could affect their physical and chemical properties (Liu, Luo, Wei, & Yu, 2018).
3. Computational and Data Sciences
The application of principal component analysis (PCA) in studies, such as in the optimization of mixture designs for polymer concrete or in the analysis of multivariate data in various scientific fields, provides a methodological framework that could be applicable in the analysis of complex data sets involving PC(P-16:0/20:4(5Z,8Z,11Z,14Z)). For instance, PCA has been utilized to optimize the mixture design of polymer concrete by evaluating its mechanical behavior under different conditions, which could be analogous to studying the physicochemical properties of PC compounds under varying biological or environmental conditions (Jafari, Tabatabaeian, Joshaghani, & Ozbakkaloglu, 2018).
Propriétés
Numéro CAS |
84460-45-7 |
|---|---|
Nom du produit |
PC(P-16:0/20:4(5Z,8Z,11Z,14Z)) |
Formule moléculaire |
C44H80NO7P |
Poids moléculaire |
766.1 g/mol |
Nom IUPAC |
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,36,39,43H,6-13,15,17-19,21,23,26-28,30,32-35,37-38,40-42H2,1-5H3/b16-14-,22-20-,25-24-,31-29-,39-36-/t43-/m1/s1 |
Clé InChI |
IOYKZPNDXIIXLN-LOQSCQKMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
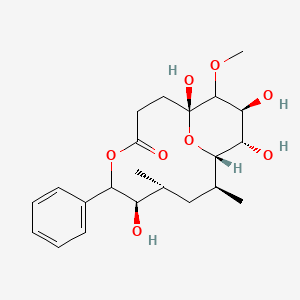
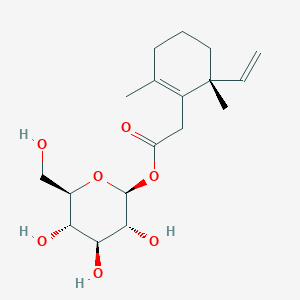
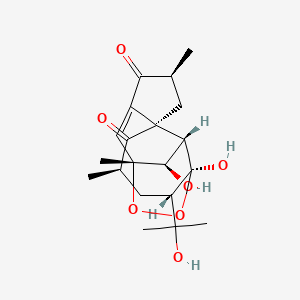

![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
